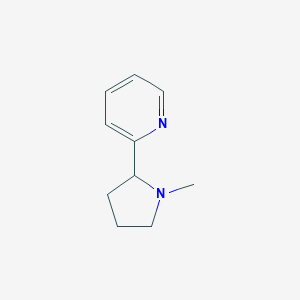

Pyridine, 2-(1-methyl-2-pyrrolidinyl)-

Vue d'ensemble

Description

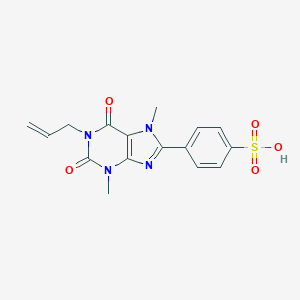

Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, also known as α-Nicotine, α-Pyridyl-α-methylpyrrolidine, 2-Nicotine, o-Nicotine, or Nicotine, is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.2316 . It has gained significant attention in scientific research due to its various applications in the field of medicine and pharmaceuticals.

Synthesis Analysis

The synthesis of Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, involves complex chemical reactions. One of the known methods for its synthesis involves the reaction of 2-(l-pyrrolidino)ethyl triphenyl phosphonium bromide with 2-(p-toluoyl) pyridine in the presence of an aprotic solvent and a base .Molecular Structure Analysis

The molecular structure of Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, can be represented in a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the molecule’s spatial configuration .Chemical Reactions Analysis

The chemical reactions involving Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, are complex and involve multiple steps. For instance, one reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Physical And Chemical Properties Analysis

The physical and chemical properties of Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, include its molecular weight of 162.2316 and its molecular formula of C10H14N2 . More detailed properties such as boiling point, melting point, solubility, etc., were not found in the search results.Applications De Recherche Scientifique

Polymer Science : Pyridine is effective as a solvent for atom transfer radical polymerization of methyl methacrylate, facilitating the creation of polymers with linear first-order rate plots, low polydispersities, and a linear increase in molecular weight with conversion (Fuente et al., 2001).

Coordination Chemistry : 2,6-bis(pyrazolyl)pyridines and related ligands, which are versatile terpyridine analogues, have potential applications in biological sensing and in iron complexes showing unusual spin-state transitions (Halcrow, 2005).

Supramolecular Chemistry : 2,6-Bis(trimethyltin)pyridine serves as a central building block for synthesizing pyridine-based ligands, useful in supramolecular chemistry (Schubert & Eschbaumer, 1999).

Material Science : A novel organosoluble poly(pyridine-imide) with a pyrene substituent shows good thermal stability, high dielectric constant, and good optical properties, suitable for flexible and tough films (Liaw et al., 2007).

Biological Activity : Certain synthesized compounds with pyridine derivatives exhibit moderate antibacterial and antifungal activity, suggesting potential applications in medicine, agriculture, and industrial chemistry (Bhuva et al., 2015).

Organometallic Chemistry : Bis(imino)pyridine cobalt methyl complexes enable efficient hydroboration of sterically hindered alkenes, which is a technique for remote C-H bond hydrofunctionalization with terminal selectivity (Obligacion & Chirik, 2013).

Medicinal Chemistry : Pyridine derivatives are used in the synthesis of various molecules with potential therapeutic applications. For instance, S-4, an orally bioavailable nicotinic acetylcholine receptor ligand, shows potential for cognitive enhancement and anxiolytic activity, making it a promising candidate for treating cognitive disorders (Lin et al., 1997).

Organic Synthesis : Pyridine derivatives are integral in various organic synthesis methods. For example, an expedient phosphine-catalyzed [4 + 2] annulation method has been developed for the synthesis of highly functionalized tetrahydropyridines (Zhu et al., 2003).

Pharmaceuticals and Agrochemicals : Nitrogen-containing compounds, including pyridine derivatives, are crucial structural components in pharmaceuticals and agrochemicals due to their high biological activities (Higasio & Shoji, 2001).

Safety And Hazards

While specific safety and hazard information for Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, was not found, it’s important to handle all chemical compounds with care. General safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Orientations Futures

Future research directions for Pyridine, 2-(1-methyl-2-pyrrolidinyl)-, include the development of new and efficient methods for the synthesis of this compound and the exploration of its potential applications in the field of medicine and pharmaceuticals. The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Propriétés

IUPAC Name |

2-(1-methylpyrrolidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h2-3,5,7,10H,4,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCRXZYYMOXFAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00946772 | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyridine, 2-(1-methyl-2-pyrrolidinyl)- | |

CAS RN |

23950-04-1 | |

| Record name | α-Nicotine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23950-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1-methyl-2-pyrrolidinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023950041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Methylpyrrolidin-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00946772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide](/img/structure/B14024.png)

![2-[1-(Dimethylamino)ethyl]indole](/img/structure/B14033.png)

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)

![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)